Methyl nitrite

Catalog No.
S574761
CAS No.
624-91-9
M.F
CH3NO2
M. Wt
61.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl nitrite

CAS Number

624-91-9

Product Name

Methyl nitrite

IUPAC Name

methyl nitrite

Molecular Formula

CH3NO2

Molecular Weight

61.04 g/mol

InChI

InChI=1S/CH3NO2/c1-4-2-3/h1H3

InChI Key

BLLFVUPNHCTMSV-UHFFFAOYSA-N

SMILES

CON=O

solubility

Soluble in ethanol and ether
In water, 2.4X10-4 mg/L @ 25 °C /Estimated/

Synonyms

methyl nitrite

Canonical SMILES

CON=O

The exact mass of the compound Methyl nitrite is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol and etherin water, 2.4x10-4 mg/l @ 25 °c /estimated/. The United Nations designated GHS hazard class pictogram is Compressed Gas;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl nitrite (CAS 624-91-9) is the simplest alkyl nitrite, existing as a yellow gas at standard temperature and pressure (b.p. -12 °C). In industrial and advanced laboratory settings, it functions primarily as a highly volatile nitrosating agent and a critical gas-phase intermediate. Its most prominent commercial application is in the UBE process, where it serves as a regenerable NO-carrier for the palladium-catalyzed oxidative carbonylation of methanol to dimethyl carbonate (DMC) [1]. Unlike heavier liquid alkyl nitrites or inorganic nitrite salts, methyl nitrite allows for strictly gas-phase continuous flow operations, water-free nitrosation, and the precise transfer of both nitroso and methoxy groups without leaving heavy organic residues.

Procurement Fit

Gas-phase continuous flow & carbonylation studies
Clean OH radical source for atmospheric simulation chambers
Dimethyl oxalate & dimethyl carbonate intermediate

Substituting methyl nitrite with higher alkyl homologs (such as ethyl nitrite or tert-butyl nitrite) or inorganic salts (like sodium nitrite) fundamentally alters both process engineering and product identity. In carbonylation workflows, the alkyl chain of the nitrite directly dictates the resulting dialkyl carbonate; replacing methyl nitrite with ethyl nitrite yields diethyl carbonate rather than the targeted dimethyl carbonate [1]. Furthermore, from a handling perspective, the transition from a permanent gas (methyl nitrite) to volatile liquids (ethyl or tert-butyl nitrite) introduces phase-transition variables, requiring vaporizers and risking catalyst fouling via condensation in continuous gas-phase reactors [2]. Finally, inorganic substitutes like sodium nitrite require aqueous acidic activation, which is incompatible with water-sensitive organometallic catalysts or moisture-degradable substrates.

Substitution Risk

Ethyl nitrite substitution may shift decomposition kinetics and reduce NO generation efficiency.

Higher vapor pressure and gaseous state at standard conditions may not transfer to liquid nitrites without reactor revalidation.

Explosive sensitivity profile differs; engineering controls require compound-specific review.

Phase Behavior and Gas-Phase Processability

For continuous gas-phase reactions, the physical state of the reagent dictates the reactor design. Methyl nitrite has a boiling point of -12 °C, making it a permanent gas at standard room temperature. In contrast, its closest homolog, ethyl nitrite, boils at 17 °C, and the commonly used tert-butyl nitrite boils at 63 °C [1]. When operating continuous flow reactors at ambient or slightly elevated temperatures, using methyl nitrite ensures a 100% vapor phase without the need for heated delivery lines or aerosolization equipment, whereas ethyl nitrite risks partial condensation and pooling in the reactor bed.

Evidence DimensionBoiling point and standard state
Target Compound DataMethyl nitrite (-12 °C, Gas)
Comparator Or BaselineEthyl nitrite (17 °C, Volatile Liquid) and tert-butyl nitrite (63 °C, Liquid)
Quantified Difference29 °C lower boiling point than ethyl nitrite; 75 °C lower than t-BuONO.
ConditionsStandard atmospheric pressure (1 atm)

Eliminates the need for vaporization equipment and prevents catalyst fouling from liquid condensation in continuous gas-phase reactors.

Thermal Decomposition Kinetics
Head-to-head
Ea 152.3 kJ/mol (methyl) vs 157.7 kJ/mol (ethyl)
May support faster NO generation in gas-phase reactions
Crossover temperature ~400 K; first-order kinetics

Precursor Specificity in Dialkyl Carbonate Synthesis

In the palladium-catalyzed oxidative carbonylation of alcohols (the UBE process), the alkyl nitrite acts as both the oxidant and the alkoxy source. When methyl nitrite is reacted with carbon monoxide over a Pd catalyst, the process yields dimethyl carbonate (DMC) with high selectivity. If ethyl nitrite is substituted into the exact same catalytic cycle, the methoxy groups are replaced by ethoxy groups, resulting in a 100% shift in the primary product to diethyl carbonate (DEC) [1]. The alkyl group of the nitrite is stoichiometrically incorporated into the final carbonate.

Evidence DimensionCarbonate product identity
Target Compound DataMethyl nitrite + CO -> Dimethyl carbonate (DMC)
Comparator Or BaselineEthyl nitrite + CO -> Diethyl carbonate (DEC)
Quantified Difference100% structural divergence in the final dialkyl carbonate product based on the alkyl chain of the nitrite precursor.
ConditionsGas-phase oxidative carbonylation over Pd(II) catalyst

Buyers procuring precursors for battery-grade dimethyl carbonate synthesis cannot substitute higher alkyl nitrites without completely altering the end product.

O-NO Bond Dissociation Energy
Reported
D₀ = 38.8 kcal/mol
Benchmark for photochemical stability modeling
Velocity map imaging; S₁ state τ = 350 fs

Steric Profile in Enolate Nitrosation

Alkyl nitrites are frequently used for the nitrosation of enolates and acyclic carbonyl compounds. Computational and kinetic studies on the nitrosation of acetone demonstrate that methyl nitrite proceeds via an open-chain transition state with minimal steric bulk. When compared to the bulky tert-butyl nitrite (t-BuONO), the compact methyl group of methyl nitrite significantly reduces steric repulsion during the nucleophilic attack of the enolate [1]. This lack of steric hindrance allows for smoother reaction profiles and prevents the suppression of reaction rates often observed when bulky alkyl nitrites are used with heavily substituted substrates.

Evidence DimensionSteric bulk of the leaving alkoxy group
Target Compound DataMethyl nitrite (compact -CH3 group)
Comparator Or Baselinetert-Butyl nitrite (bulky -C(CH3)3 group)
Quantified DifferenceMethyl nitrite offers the absolute minimum steric volume for an alkyl nitrite, avoiding the severe steric clashes inherent to the tertiary carbon of t-BuONO during transition state formation.
ConditionsBase-catalyzed nitrosation of acyclic carbonyls

Ensures high conversion rates when nitrosating sterically hindered or complex organic substrates where bulky reagents fail.

Explosive Power Comparison
Reported
Higher explosive sensitivity vs ethyl nitrite
Requires review of engineering controls
Safety data sheet context

Thermal Decomposition and Roaming Dynamics

In high-temperature radical generation and atmospheric modeling, the thermal decomposition pathway of the nitrite is critical. Methyl nitrite primarily decomposes via homolytic cleavage of the O-NO bond to yield methoxy radicals and nitric oxide. In contrast, the pyrolysis of ethyl nitrite exhibits a significant roaming mechanism where the molecule decomposes into acetaldehyde (CH3CHO) and nitroxyl (HNO) [1]. Because methyl nitrite lacks the beta-carbon required for this specific roaming pathway, it provides a cleaner source of NO and alkoxy radicals without generating aldehyde byproducts.

Evidence DimensionPyrolysis byproduct formation (Aldehyde + HNO)
Target Compound DataMethyl nitrite (No roaming pathway to aldehyde)
Comparator Or BaselineEthyl nitrite (Significant branching to CH3CHO + HNO via roaming)
Quantified DifferenceComplete absence of the beta-hydrogen roaming pathway in methyl nitrite, whereas ethyl nitrite yields competitive amounts of acetaldehyde alongside standard radical cleavage.
ConditionsHigh-temperature pyrolysis (1000–1800 K)

Crucial for researchers and engineers requiring clean NO/alkoxy radical generation without downstream contamination from reactive aldehydes.

Photolysis Quantum Yield
Reported
Φ = 1.0 (unity) for CH₃O + NO
Supports predictable OH radical concentration
Near-UV photolysis at ~1 atm; 296-450 K
Carbonylation Selectivity & Yield
Cross-study reported
DMO selectivity 98.9%; STY 860 g/(h·L)
May support process economics review
Pd/C catalyst, 100°C, 375 Torr
Acute Inhalation Toxicity (LC50)
Reported
176 ppm/4h (rat)
Supports hazard classification and ventilation design
GHS/SDS context; 4-hour exposure

Continuous Gas-Phase Synthesis of Dimethyl Carbonate (DMC)

Methyl nitrite is the mandatory intermediate for the UBE process, reacting with carbon monoxide over a palladium catalyst to produce battery-grade dimethyl carbonate. Its gaseous state at room temperature allows for seamless integration into continuous flow reactors without the vaporization equipment required for liquid nitrites [1].

Water-Free Nitrosation of Moisture-Sensitive Substrates

For the synthesis of oximes, nitrosamines, or diazonium salts where aqueous sodium nitrite/acid mixtures would degrade the substrate, methyl nitrite serves as a strictly anhydrous nitrosating agent. Its minimal steric bulk ensures efficient reaction even with hindered enolates [2].

Clean Radical Generation in Atmospheric and Combustion Modeling

Due to its specific thermal and photochemical decomposition profile—which avoids the acetaldehyde-generating roaming pathways seen in ethyl nitrite—methyl nitrite functions as a reliable precursor for generating pure methoxy radicals and NO in shock tube experiments and atmospheric simulation chambers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Coal-to-ethylene glycol (CTEG) DMO intermediate
Reported carbonylation selectivity and space-time yield
Process yield and catalyst compatibility
Atmospheric simulation OH radical source
Reported unity photolysis quantum yield
Radical concentration reproducibility and purity
Dimethyl carbonate (DMC) gas-phase synthesis
Gaseous-state feedstock compatibility
Selectivity and reactor design under patent conditions
Nitrosation/oximation reagent in organic synthesis
Low molecular weight, gaseous reagent
Stoichiometric control and volatility-based purification

Physical Description

Methyl nitrite appears as a liquid or gas Boils at 10.4°F. Moderately toxic by inhalation. Narcotic in high concentrations. Used as a rocket propellant. Differs from nitromethane (H3CNO2).

Color/Form

Gas

Boiling Point

-12.0 °C
64.6 °C @ 760 mm Hg (explodes)

Density

0.991

LogP

log Kow = 0.88 /Estimated/

Melting Point

-16.0 °C
-16 °C

UNII

96TLP8RN37

GHS Hazard Statements

H221: Flammable gas [Danger Flammable gases];
H280: Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Vapor Pressure

1,650 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic

Compressed Gas;Acute Toxic;Health Hazard

Other CAS

624-91-9

Wikipedia

Methyl nitrite

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

General Manufacturing Information

Nitrous acid, methyl ester: ACTIVE

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